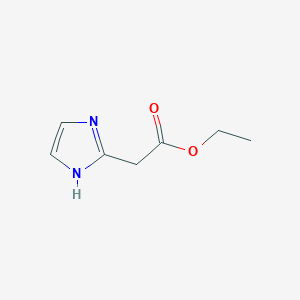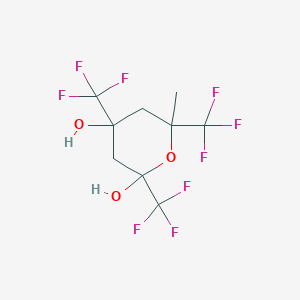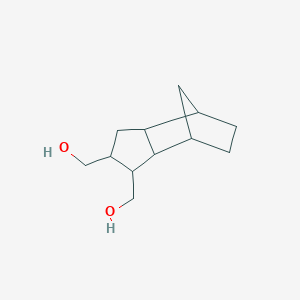
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid
Vue d'ensemble
Description
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid, also known as Fmoc-pip, is a chemical compound that is widely used in scientific research. This compound is particularly useful in the field of biochemistry and is used for the synthesis of peptides and proteins. Fmoc-pip is a derivative of piperazine and is known for its stability and ease of use.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The study by Patel, Agravat, and Shaikh (2011) delves into the synthesis of new pyridine derivatives through the reaction of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the formation of various amide derivatives. These derivatives were evaluated for their antimicrobial activity, showcasing variable and modest efficacy against investigated bacterial and fungal strains. The research signifies the potential of such chemical compounds in contributing to the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Organic Crystal Engineering
Ntirampebura et al. (2008) explored the crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid. The study focused on understanding the supramolecular organization in crystals, which has implications for the development of materials with specific optical properties. This research contributes to the field of organic crystal engineering by providing insights into the interactions that govern crystal formation and stability (Ntirampebura et al., 2008).
Development of Radiotracers
Lang et al. (1999) synthesized fluorine-18-labeled derivatives as potential PET radiotracers for imaging serotonin receptors. This work underscores the importance of chemical modifications to improve the pharmacokinetic properties of compounds used in medical imaging, enhancing their utility in diagnosing and studying various neurological conditions (Lang et al., 1999).
Enzyme Inhibition and Anticancer Potential
Gul et al. (2019) focused on the synthesis of new Mannich bases with piperazines, evaluating their potential as anticancer agents and carbonic anhydrase inhibitors. The study highlights the therapeutic potential of such compounds in cancer treatment and as enzyme inhibitors, offering a new avenue for drug development (Gul et al., 2019).
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXKKKUNIBLRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid](/img/structure/B1612208.png)









![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1612222.png)

